N'-hydroxy-4-(piperidin-1-ylmethyl)benzenecarboximidamide
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Overview
Description
The compound with the identifier “N'-hydroxy-4-(piperidin-1-ylmethyl)benzenecarboximidamide” is a chemical substance cataloged in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-hydroxy-4-(piperidin-1-ylmethyl)benzenecarboximidamide involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary and often found in specialized chemical literature, general methods include:
Stepwise Synthesis: This involves multiple reaction steps where intermediate compounds are formed and subsequently reacted to form the final product.
Catalytic Reactions: Catalysts are often used to increase the efficiency and yield of the desired compound.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and stringent quality control measures. The process may include:
Batch Processing: Where the compound is synthesized in discrete batches.
Continuous Processing: Where the synthesis occurs in a continuous flow, allowing for higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N'-hydroxy-4-(piperidin-1-ylmethyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N'-hydroxy-4-(piperidin-1-ylmethyl)benzenecarboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of N'-hydroxy-4-(piperidin-1-ylmethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor function and signaling pathways.
Affect Cellular Processes: Influencing cellular metabolism, growth, and differentiation.
Comparison with Similar Compounds
Similar Compounds
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A compound with structural similarities but different biological activities.
Uniqueness
N'-hydroxy-4-(piperidin-1-ylmethyl)benzenecarboximidamide is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
Properties
IUPAC Name |
N'-hydroxy-4-(piperidin-1-ylmethyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-13(15-17)12-6-4-11(5-7-12)10-16-8-2-1-3-9-16/h4-7,17H,1-3,8-10H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKYXWQLXCGGAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890092-37-2 |
Source
|
Record name | Benzenecarboximidamide, N-hydroxy-4-(1-piperidinylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890092-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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